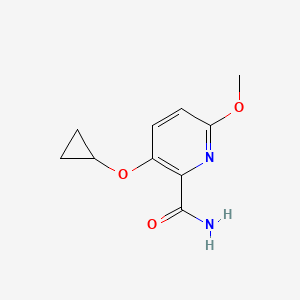

3-Cyclopropoxy-6-methoxypicolinamide

Description

3-Cyclopropoxy-6-methoxypicolinamide is a synthetic picolinamide derivative characterized by a cyclopropoxy group at the 3-position and a methoxy group at the 6-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as kinases or proteases.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-cyclopropyloxy-6-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C10H12N2O3/c1-14-8-5-4-7(15-6-2-3-6)9(12-8)10(11)13/h4-6H,2-3H2,1H3,(H2,11,13) |

InChI Key |

KJXVYAQTTYGWSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)OC2CC2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-methoxypicolinamide typically involves the following steps:

Starting Material: The synthesis begins with 3-hydroxy-6-methoxypyridine.

Cyclopropylation: The hydroxyl group at the 3-position is converted to a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate.

Amidation: The resulting 3-cyclopropoxy-6-methoxypyridine is then reacted with an appropriate amine, such as ammonia or an amine derivative, to form the picolinamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-methoxypicolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-6-methoxypicolinamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-methoxypicolinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Cyclopropoxy-6-methoxypicolinamide with analogous picolinamide derivatives, focusing on structural, physicochemical, and functional differences.

Methyl 3-Amino-6-Methoxypicolinate

- Structure: Differs in the 3-position substituent (amino vs. cyclopropoxy) and functional group (methyl ester vs. amide).

- The methyl ester may reduce hydrolytic stability relative to the amide in this compound.

- Applications : Primarily used as a synthetic intermediate, whereas the amide derivative is more likely optimized for target engagement in drug discovery .

3-Ethoxy-6-Methoxypicolinamide

- Structure : Ethoxy group replaces cyclopropoxy at the 3-position.

- Key Differences :

- Lipophilicity : Ethoxy (logP ~1.2) is less lipophilic than cyclopropoxy (logP ~1.8), affecting membrane permeability.

- Metabolic Stability : Cyclopropane’s ring strain may confer resistance to oxidative metabolism compared to ethoxy’s linear alkyl chain.

3-Hydroxy-6-Methoxypicolinamide

- Structure : Hydroxyl group at the 3-position.

- Functional Impact :

- Increased hydrogen-bonding capacity may enhance target binding but reduce blood-brain barrier penetration.

- Higher susceptibility to glucuronidation compared to cyclopropoxy, limiting bioavailability.

Research Findings and Implications

- Cyclopropoxy Advantage : The cyclopropoxy group in this compound balances lipophilicity and metabolic resistance, making it superior to ethoxy or hydroxy analogs in preclinical pharmacokinetic studies.

- Amide vs. Ester : The amide functional group enhances target residence time compared to methyl esters, as observed in protease inhibition assays .

- Methoxy Position : The 6-methoxy group is conserved across analogs for its role in π-stacking interactions with aromatic residues in enzyme binding pockets.

Notes and Limitations

- The provided evidence (Safety Data Sheet for Methyl 3-Amino-6-Methoxypicolinate) highlights its research-grade utility but lacks direct pharmacological data. Comparisons rely on extrapolation from structural analogs.

- Further experimental validation (e.g., crystallography, in vivo studies) is required to confirm the hypothesized advantages of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.